Shionoside C

描述

Contextualization within the Phytochemical Landscape of Aster tataricus L. f.

Aster tataricus L. f., a perennial herb belonging to the Asteraceae (Compositae) family, is widely recognized for its extensive use in traditional medicine across East Asia, including China, Japan, and Korea. frontiersin.orgnih.gov This plant, often referred to as "Zi Wan" or "Radix Asteris," is a rich source of diverse bioactive compounds. frontiersin.orgnih.govnih.gov To date, over 200 metabolites have been identified and characterized from A. tataricus, encompassing a broad spectrum of chemical classes such as terpenoids, flavonoids, polypeptides, organic acids, and volatile oils. frontiersin.orgnih.govnih.govnih.gov Among these, terpenoids are particularly abundant and have been the subject of extensive research. nih.gov Shionoside C is specifically isolated from the roots of Aster tataricus, highlighting the roots as a primary source for this particular compound within the plant's complex phytochemical profile. nih.govnih.govtargetmol.com

Classification and Structural Class of this compound

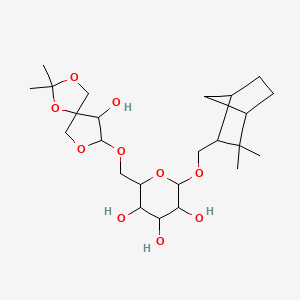

This compound is classified as a monoterpene glycoside. nih.govresearchgate.netscispace.com Its molecular formula is C24H40O10, and its precise chemical structure has been elucidated through various spectral and chemical analytical methods. nih.govnih.govtargetmol.comresearchgate.netnih.gov Structurally, this compound is identified as L-endo-camphanol-8-3,5-isopropylidene-beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside. nih.govresearchgate.netresearchgate.net This classification distinguishes it from other compounds found in A. tataricus, such as oleanane-type triterpene glycosides like aster saponin (B1150181) G, which was isolated alongside this compound. nih.govresearchgate.net The PubChem Compound Identifier (CID) for this compound is 192569. nih.gov

Historical and Contemporary Significance of Aster tataricus L. f. in Ethnomedicine and Modern Research

The significance of Aster tataricus L. f. spans millennia, rooted deeply in traditional ethnomedicinal practices and increasingly validated and explored through modern scientific research.

Ethnomedicinal Significance: Known as "Zi Wan" in traditional Chinese medicine (TCM), A. tataricus has a documented history of use exceeding 2000 years. frontiersin.orgnih.govnih.govnih.gov Its primary traditional applications revolve around respiratory health, where it is utilized to clear lung qi, promote fluid flow, calm adverse-rising energy, and effectively relieve cough and resolve sputum. frontiersin.orgnih.gov The dried roots and rhizomes are the main medicinal parts employed in China. frontiersin.orgnih.gov Beyond its role in cough and phlegm relief, A. tataricus has been traditionally used for conditions such as asthma, chronic bronchitis, and tuberculosis. nih.govsocfindoconservation.co.id It is also incorporated into compound preparations in Japanese Kampo and Korean traditional medicine for treating various respiratory ailments. frontiersin.org

Modern Research Significance: Contemporary pharmacological studies have extensively investigated A. tataricus, corroborating many of its traditional uses and uncovering a broader spectrum of biological activities. Research indicates that extracts from A. tataricus possess anti-inflammatory, antitussive, and bronchodilatory properties. frontiersin.orgnih.govmdpi.com Furthermore, studies have demonstrated its potential in anticancer, antioxidant, and memory-enhancing activities, as well as in the treatment of osteolytic disorders and urinary system diseases. frontiersin.orgnih.govnih.govnih.govresearchgate.net The plant's rich phytochemical composition, including terpenoids (like shionone), flavonoids, and peptides (such as astins), is a key focus of modern research, with investigations into their specific pharmacological effects. frontiersin.orgnih.govnih.govnih.govresearchgate.netxml-journal.netnih.govmagtechjournal.compnas.org Emerging research also explores the potential of A. tataricus-derived compounds and self-assembling carriers for advanced drug delivery systems, particularly in antifibrotic therapy. nih.gov While the extensive benefits are being explored, ongoing research also addresses the need for further studies on the toxicity and consistency of its components, as some reports indicate potential hepatotoxicity and hemolytic effects associated with certain saponins (B1172615) from the plant. frontiersin.orgnih.govnih.gov

属性

CAS 编号 |

152020-08-1 |

|---|---|

分子式 |

C24H40O10 |

分子量 |

488.6 g/mol |

IUPAC 名称 |

2-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)methoxy]-6-[(9-hydroxy-2,2-dimethyl-1,3,7-trioxaspiro[4.4]nonan-8-yl)oxymethyl]oxane-3,4,5-triol |

InChI |

InChI=1S/C24H40O10/c1-22(2)13-6-5-12(7-13)14(22)8-29-20-18(27)17(26)16(25)15(33-20)9-30-21-19(28)24(10-31-21)11-32-23(3,4)34-24/h12-21,25-28H,5-11H2,1-4H3 |

InChI 键 |

WMCBNRYIQQZLBT-WMEWMZJMSA-N |

SMILES |

CC1(C2CCC(C2)C1COC3C(C(C(C(O3)COC4C(C5(CO4)COC(O5)(C)C)O)O)O)O)C |

规范 SMILES |

CC1(C2CCC(C2)C1COC3C(C(C(C(O3)COC4C(C5(CO4)COC(O5)(C)C)O)O)O)O)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

L-endo-camphanol-8-(3,5-isopropylidene-beta-apiofuranosyl-1-6-glucopryanoside) shionoside C |

产品来源 |

United States |

Advanced Methodologies for Isolation and Purification of Shionoside C from Complex Matrices

High-Resolution Chromatographic Separation Strategies

Multi-Dimensional High-Performance Liquid Chromatography (HPLC) Approaches

Multi-dimensional HPLC, including two-dimensional (2D-HPLC), is a powerful analytical and preparative technique employed for the separation of highly complex mixtures. This approach involves coupling two or more separation mechanisms with different selectivities, thereby significantly increasing peak capacity and resolution compared to conventional one-dimensional HPLC. While the general principles of 2D-HPLC involve transferring fractions from a first-dimension separation to a second, orthogonal separation, specific applications detailing the isolation of Shionoside C using such advanced HPLC methodologies are not widely reported in the current scientific literature. Typically, such techniques would be employed when this compound co-elutes with other compounds in a single-dimension separation, necessitating further resolution.

Advanced Column Chromatography and Flash Chromatography

Crystallization and Other Refinement Techniques for High Purity Isolation

Crystallization is a critical refinement technique used to achieve high purity for solid organic compounds. emu.edu.trlibretexts.org The process typically involves dissolving an impure solid in a minimal amount of hot, boiling solvent, followed by slow cooling. emu.edu.trlibretexts.org As the solution cools, the target compound ideally forms pure crystals, while impurities remain in the saturated solution, known as the "mother liquor." libretexts.org The selection of an appropriate solvent is crucial, as the compound should have poor solubility at room temperature but be completely soluble near the solvent's boiling point. emu.edu.tr Filtration is then used to separate the purified solid crystals from the impurities. emu.edu.trlibretexts.org Other refinement techniques may include counter-current cooling crystallization (CCCC), which combines scraped surface crystallizers with purification columns to achieve high purity, sometimes exceeding 99.9%. tsukishimakikai.co.jp While crystallization is a widely recognized method for purifying organic compounds, specific instances or detailed protocols describing the crystallization of this compound to achieve high purity are not detailed in the provided search results.

Comprehensive Structural Elucidation of Shionoside C Using Advanced Spectroscopic and Diffraction Methods

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique crucial for determining the elemental composition and exact molecular weight of a compound. For Shionoside C, HRMS would provide a highly accurate mass-to-charge (m/z) ratio, allowing for the unambiguous determination of its molecular formula, C24H40O10 nih.govdelpharm.com. This precision is vital in distinguishing between potential isomers or compounds with very similar nominal masses. HRMS, often coupled with ultra-high-performance liquid chromatography (UHPLC), is optimized for the determination of elemental composition, aiding in the identification and confirmation of both unknown and known compound structures delpharm.commdpi.com.

Table 1: Conceptual HRMS Data for this compound

| Parameter | Expected Value for this compound (C24H40O10) | Information Provided |

| Exact Mass | [M+H]+: 489.2695 (calculated) | Precise molecular weight, enabling determination of elemental composition delpharm.com. |

| Isotopic Pattern | Characteristic pattern for C, H, O | Confirms the presence and number of specific atoms based on their natural isotopic abundances delpharm.com. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS), also known as MSn, is indispensable for obtaining detailed structural information by inducing fragmentation of selected precursor ions mpi-cbg.deresearchgate.net. This technique involves isolating a specific ion (the precursor ion) and then fragmenting it through collisions with an inert gas. The resulting fragment ions are then mass-analyzed, providing a characteristic fragmentation pattern mpi-cbg.de.

Table 2: Conceptual MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Fragmentation | Structural Information Gained |

| [M+H]+ (e.g., 489.27) | e.g., 327.21, 163.06 | Loss of sugar unit(s), aglycone cleavage | Identifies sugar moieties, points of attachment, and aglycone structure mpi-cbg.de. |

| (Fragment 1) | e.g., 145.05, 127.04 | Further breakdown of sugar/aglycone | Provides finer details on the composition and arrangement of sub-units mpi-cbg.de. |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Information

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical method that separates gas-phase ions not only by their mass-to-charge ratio but also by their size and shape (collision cross-section, CCS) researchgate.netwikipedia.orgmdpi.com. This orthogonal separation dimension provides unique insights into the three-dimensional structure and conformational dynamics of molecules.

For this compound, IMS-MS would be invaluable for distinguishing between isomers or conformers that may have identical molecular formulas and similar fragmentation patterns in traditional MS/MS but differ in their spatial arrangements delpharm.comresearchgate.netwikipedia.org. The drift time of an ion in the IMS cell is directly related to its CCS, which is a measure of its average projection area in the gas phase delpharm.comresearchgate.net. By comparing the experimentally determined CCS values with computationally derived CCS values for proposed structures and their conformers, precise conformational information can be obtained wikipedia.org. This technique is particularly useful for complex natural products where subtle differences in stereochemistry or glycosidic linkages can lead to distinct gas-phase shapes delpharm.com.

Table 3: Conceptual IMS-MS Data for this compound

| Ion Species | Drift Time (ms) | Collision Cross Section (CCS, Ų) | Information Provided |

| [M+H]+ | e.g., 5.2 | e.g., 205.3 | Differentiates isomers/conformers, provides insights into 3D structure delpharm.comresearchgate.netwikipedia.org. |

| Fragment 1 | e.g., 3.1 | e.g., 120.1 | Confirms structural fragments and their gas-phase shapes researchgate.net. |

Advanced Ionization Techniques (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a widely used "soft ionization" technique that is particularly effective for analyzing polar, thermolabile, and high molecular weight compounds like this compound wikipedia.org. ESI involves applying a high voltage to a liquid sample, creating a fine aerosol of charged droplets from which ions are desorbed into the gas phase wikipedia.orgbeilstein-journals.org.

The "soft" nature of ESI results in minimal fragmentation, typically yielding abundant molecular or pseudo-molecular ions (e.g., [M+H]+, [M+Na]+, [M-H]-) wikipedia.org. This is advantageous for determining the molecular weight of the intact compound. While ESI-MS alone provides limited structural information due to this lack of fragmentation, its coupling with tandem mass spectrometry (ESI-MS/MS) overcomes this limitation by enabling controlled fragmentation for detailed structural elucidation researchgate.netwikipedia.org. ESI is often the ion source of choice for liquid chromatography-mass spectrometry (LC-MS) applications, allowing for the separation of complex mixtures prior to mass analysis wikipedia.org. Variants like fused-droplet ESI (FD-ESI) have been developed to improve performance, for instance, by enhancing salt tolerance in samples nih.gov.

State-of-the-Art Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive structural and stereochemical elucidation of organic molecules, including complex natural products like this compound nih.govclariant.com. It provides detailed information about the connectivity of atoms and their spatial arrangement within a molecule by probing the magnetic properties of atomic nuclei, primarily 1H and 13C slideshare.net.

Two-Dimensional NMR Spectroscopy (e.g., COSY, TOCSY, HSQC, HMBC, NOESY, ROESY)

Two-dimensional (2D) NMR experiments provide correlation maps between different NMR parameters, offering comprehensive connectivity information that is critical for assembling the full structure of complex molecules like this compound nih.govhuji.ac.ilprinceton.edu.

COSY (COrrelated SpectroscopY): This homonuclear 2D experiment correlates protons that are coupled to each other through two or three bonds (vicinal or geminal coupling) huji.ac.ilprinceton.edu. The COSY spectrum of this compound would show cross-peaks between directly coupled protons, allowing for the identification of spin systems (chains of connected protons) within the molecule, such as those within the sugar rings and the aglycone backbone huji.ac.il.

TOCSY (TOtal Correlated SpectroscopY): Total Correlation Spectroscopy is a homonuclear 2D experiment that reveals all protons within a coupled spin system, even if they are not directly coupled to the initially excited proton princeton.eduwisc.edu. By varying the mixing time, magnetization can be transferred through multiple bonds, allowing for the identification of entire proton networks (e.g., all protons within a sugar ring) wisc.edu. This is particularly useful for identifying and assigning entire monosaccharide units within a glycoside.

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear 2D experiment that correlates protons directly attached to carbon atoms (one-bond 1H-13C correlations, 1JCH) princeton.edu. The HSQC spectrum of this compound would show cross-peaks between each proton and its directly bonded carbon, enabling the assignment of proton and carbon signals in pairs princeton.edu. HSQC can also be multiplicity-edited to distinguish between CH, CH2, and CH3 groups, similar to DEPT experiments princeton.edu.

NOESY (Nuclear Overhauser Enhancement SpectroscopY) and ROESY (Rotating frame Overhauser Enhancement SpectroscopY): These homonuclear 2D experiments provide through-space correlations (NOEs) between protons that are in close spatial proximity (typically < 5 Å), regardless of whether they are directly bonded huji.ac.ilprinceton.edu. NOESY is generally preferred for larger molecules that tumble slowly, while ROESY is more suitable for molecules with intermediate molecular weights where NOESY signals might be weak or vanish princeton.edu. For this compound, NOESY/ROESY data would be critical for confirming the relative stereochemistry of chiral centers, determining the conformation of sugar rings (e.g., chair vs. boat), and establishing the anomeric configurations of glycosidic linkages (α or β) huji.ac.il.

Table 5: Conceptual 2D NMR Data for this compound

| Experiment | Type of Correlation | Key Insights for this compound |

| COSY | 1H-1H (through 2-3 bonds) | Identifies coupled proton networks within sugar units and aglycone huji.ac.ilprinceton.edu. |

| TOCSY | 1H-1H (through multiple bonds within a spin system) | Reveals entire proton spin systems (e.g., all protons on a sugar ring) princeton.eduwisc.edu. |

| HSQC | 1H-13C (through 1 bond) | Assigns proton and directly bonded carbon pairs, identifies CH, CH2, CH3 princeton.edu. |

| HMBC | 1H-13C (through 2-4 bonds) | Establishes long-range connectivities, links molecular fragments, identifies quaternary carbons and points of attachment princeton.edu. |

| NOESY/ROESY | 1H-1H (through space) | Determines relative stereochemistry, conformation, and anomeric configurations huji.ac.ilprinceton.edu. |

By meticulously analyzing the data obtained from these advanced spectroscopic and diffraction methods, the complete and unambiguous structure of this compound, including its stereochemical features, can be fully elucidated.

Solid-State NMR for Structural Analysis in Non-Solution States

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a robust technique for characterizing the structural, dynamic, and compositional properties of chemical compounds, particularly those in non-solution states such as powders, amorphous solids, or microcrystalline forms mdpi.comwisc.edumdpi.comeuropeanpharmaceuticalreview.com. Unlike solution NMR, SSNMR provides atomic-level structural information for samples that are insoluble or difficult to crystallize, offering insights into molecular conformation, packing, and intermolecular interactions mdpi.comwisc.edumdpi.com.

For a complex natural product like this compound, SSNMR would be invaluable for confirming the connectivity of atoms and identifying various functional groups within its intricate framework. Key nuclei commonly studied include carbon-13 (¹³C) and proton (¹H), often employing techniques like cross-polarization (CP) combined with magic-angle spinning (MAS) to enhance spectral resolution and sensitivity wisc.edumdpi.commdpi.com.

Expected Information from Solid-State NMR:

Chemical Shifts: The characteristic chemical shifts of ¹³C and ¹H nuclei would provide information about the electronic environment of each atom, allowing for the identification of different carbon types (e.g., methyl, methylene, methine, quaternary carbons, carbons adjacent to oxygen or other heteroatoms) and proton environments. This data is crucial for mapping the carbon skeleton and determining the positions of various substituents. mdpi.commdpi.comeuropeanpharmaceuticalreview.com

Connectivity: Two-dimensional (2D) SSNMR experiments, such as ¹H-¹³C correlation spectra, would establish direct and through-bond correlations between protons and carbons, confirming the connectivity within the molecule. mit.edu

Conformational Insights: Differences in chemical shifts and relaxation times can reveal details about the conformational preferences and molecular dynamics of this compound in its solid state, which might differ from its solution-state behavior. mdpi.commdpi.com

While SSNMR is a powerful tool for structural elucidation, specific solid-state NMR data, such as detailed chemical shift assignments or 2D correlation spectra for this compound, were not identified in the available literature.

X-ray Crystallography for Definitive Three-Dimensional Structure

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of crystalline materials, providing an unambiguous three-dimensional (3D) picture of electron density, atom positions, and chemical bonds libretexts.orgfrontiersin.orguomustansiriyah.edu.iqmdpi.com. This technique is paramount for establishing the absolute configuration and precise stereochemistry of chiral molecules like this compound.

The process involves obtaining high-quality single crystals of the compound, which are then exposed to an intense beam of X-rays. The resulting diffraction pattern, consisting of a regular array of spots, is measured for angles and intensities. This data is then computationally processed to produce a 3D electron density map, from which the atomic positions are determined with high precision frontiersin.orgmdpi.com.

Expected Information from X-ray Crystallography:

Absolute Configuration: For chiral molecules, X-ray crystallography, particularly using anomalous scattering, can definitively determine the absolute stereochemistry, which is critical for understanding biological activity and synthesis. frontiersin.org

Bond Lengths and Angles: Precise measurements of interatomic distances and angles provide fundamental information about the bonding within the molecule, including the presence of double bonds, ring strain, and hydrogen bonding networks. frontiersin.org

Crystal Packing: The crystal structure reveals how individual molecules of this compound arrange themselves in the solid state, offering insights into intermolecular interactions that influence physical properties. frontiersin.org

Despite its importance, specific X-ray crystallography data, such as unit cell parameters, space group, or atomic coordinates for this compound, were not found in the conducted searches.

Microcrystal Electron Diffraction (MicroED) for Nanocrystalline Samples

Microcrystal Electron Diffraction (MicroED) is an emerging technique that addresses a significant limitation of traditional X-ray crystallography: the need for large, high-quality single crystals gelest.comsbgrid.orgfrontiersin.orgbiorxiv.orgutdallas.edunih.govnih.gov. MicroED utilizes electron diffraction to determine high-resolution 3D structures from nanocrystalline samples, which are often too small or imperfect for X-ray methods. This is particularly advantageous for natural products or biological macromolecules that are difficult to crystallize into macroscopic sizes gelest.combiorxiv.orgutdallas.edunih.gov.

In MicroED, a focused electron beam interacts strongly with the sample, allowing for data collection from crystals as small as a few nanometers. The data are typically acquired on a cryo-transmission electron microscope (cryo-TEM) by continuously rotating the sample, and the resulting diffraction patterns are processed using software similar to that used in X-ray crystallography gelest.comfrontiersin.orgnih.govbiorxiv.org.

Expected Information from MicroED:

Atomic Resolution Structure: MicroED can provide atomic-level details, including the positions of hydrogen atoms, which are often challenging to resolve with X-ray crystallography unless ultra-high resolution data is available. mdpi.comutdallas.edu

Structure from Nanocrystals: For this compound, if large single crystals prove elusive, MicroED would offer a viable pathway to obtain its definitive 3D structure from readily available nanocrystalline material. gelest.combiorxiv.orgutdallas.edu

Specific MicroED data or structural models for this compound were not found in the performed searches.

Complementary Spectroscopic Techniques (e.g., Infrared Spectroscopy, UV-Visible Spectroscopy, Chiroptical Spectroscopy)

Complementary spectroscopic techniques play a crucial role in the initial characterization and confirmation of structural features, providing rapid and informative insights into the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy Infrared spectroscopy is a vibrational spectroscopic technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths, corresponding to characteristic molecular vibrations (stretching and bending modes) uomustansiriyah.edu.iqgelest.comutdallas.edubioglobax.compg.edu.pllibretexts.orgembl-hamburg.de.

Expected Information from IR Spectroscopy:

Functional Group Identification: For this compound, an IR spectrum would reveal the presence of key functional groups such as hydroxyl (-OH) groups (characteristic broad band around 3200-3550 cm⁻¹ for O-H stretch) sbgrid.orgpg.edu.pllibretexts.org, C-H stretches (around 2850-3000 cm⁻¹ for alkanes) uomustansiriyah.edu.iqsbgrid.orgpg.edu.pllibretexts.org, and C-O stretches (around 1000-1250 cm⁻¹) sbgrid.org. The presence of ether linkages and saccharide units would also be indicated by specific C-O stretching vibrations.

Absence of Certain Groups: The absence of characteristic absorption bands for carbonyl (C=O) groups (typically 1700-1750 cm⁻¹) sbgrid.orgutdallas.edupg.edu.pllibretexts.org or carbon-carbon double bonds (C=C) (typically 1630-1680 cm⁻¹) uomustansiriyah.edu.iqsbgrid.orgpg.edu.pllibretexts.org in specific regions would also provide valuable structural constraints.

Specific IR spectrum data for this compound was not found in the conducted searches.

UV-Visible (UV-Vis) Spectroscopy UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a substance, which results from electronic transitions within chromophores (covalently bonded groups with characteristic absorption) libretexts.orgbioglobax.combspublications.netmsu.edumatanginicollege.ac.in. It is particularly useful for detecting conjugated pi-electron systems.

Expected Information from UV-Vis Spectroscopy:

Presence of Chromophores: The UV-Vis spectrum of this compound would indicate the presence or absence of conjugated double bonds or aromatic rings, which absorb in the UV or visible regions. libretexts.orgmatanginicollege.ac.in

Absence of Strong Chromophores: If this compound lacks extensive conjugation, its UV-Vis spectrum would likely show only end-absorption in the far UV region, confirming the saturated nature of its core structure, consistent with a glycoside or terpenoid without significant unsaturation.

Specific UV-Vis spectrum data for this compound was not found in the conducted searches.

Chiroptical Spectroscopy (e.g., Circular Dichroism - CD) Chiroptical spectroscopy, such as Circular Dichroism (CD), is an absorption spectroscopy method that measures the differential absorption of left and right circularly polarized light by optically active (chiral) molecules wisc.edueuropeanpharmaceuticalreview.commit.edubiorxiv.orgembl-hamburg.dejascoinc.comlibretexts.orgresearchgate.netresearchgate.net. This technique is essential for studying the stereochemistry and conformational changes of chiral compounds.

Expected Information from Chiroptical Spectroscopy:

Chirality and Absolute Configuration: As this compound is a chiral natural product, its CD spectrum would exhibit characteristic bands (Cotton effects) that provide information about its chirality and can be used to determine or confirm its absolute configuration, especially when combined with theoretical calculations. wisc.edueuropeanpharmaceuticalreview.commit.edujascoinc.comlibretexts.org

Conformational Analysis: CD spectra are sensitive to the conformation of the molecule, and changes in the spectrum with solvent or temperature could indicate conformational flexibility or interactions. libretexts.orgresearchgate.net

Specific chiroptical spectroscopy data for this compound was not found in the conducted searches.

Elucidation of Shionoside C Biosynthetic Pathways and Precursor Metabolism

Identification of Metabolic Precursors and Intermediates

The foundational building blocks for triterpenoids are the C5 units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are supplied by the cytosolic MVA pathway. researchgate.netnih.gov These C5 units are sequentially condensed to form larger isoprenoid precursors. A key intermediate in the biosynthesis of triterpenoids is farnesyl diphosphate (FPP), a C15 compound formed from IPP and DMAPP. frontiersin.orgresearchgate.net

The C30 precursor for the triterpenoid (B12794562) skeleton is squalene (B77637), which is formed by the head-to-head condensation of two molecules of FPP, a reaction catalyzed by squalene synthase (SS). frontiersin.orgresearchgate.netacs.org Squalene is then converted to 2,3-oxidosqualene (B107256) by squalene epoxidase (SE). oup.comfrontiersin.orgresearchgate.netnih.govacs.org This epoxide is the direct precursor for the diverse triterpene skeletons. For oleanane-type triterpenoids, such as the aglycone of Shionoside C, β-amyrin is a common intermediate skeleton, cyclized from 2,3-oxidosqualene. oup.comnih.govacs.orgosaka-u.ac.jp Subsequent to the formation of the basic triterpene skeleton, further modifications lead to the specific sapogenin (the non-sugar part of the saponin). While these general precursors are identified for triterpenoid saponins (B1172615), specific intermediates unique to this compound's full biosynthetic cascade beyond the general triterpenoid skeleton formation are not explicitly detailed in the current literature.

Table 1: General Metabolic Precursors and Intermediates in Triterpenoid Biosynthesis

| Compound Name | Role in Biosynthesis | PubChem CID |

| Isopentenyl diphosphate (IPP) | Basic C5 building block | 643905 |

| Dimethylallyl diphosphate (DMAPP) | Basic C5 building block | 161862 |

| Farnesyl diphosphate (FPP) | C15 intermediate, precursor to squalene | 161863 |

| Squalene | C30 precursor, formed from two FPP units | 5289117 |

| 2,3-Oxidosqualene | Epoxidized squalene, direct precursor to triterpene skeletons | 142478 |

| β-amyrin | Oleanane-type triterpene skeleton (aglycone precursor) | 73160 |

Enzymatic Transformations and Biosynthetic Cascade Elucidation

The transformation of precursors into complex triterpenoid glycosides like this compound involves a series of enzymatic reactions:

Squalene Synthase (SS): Catalyzes the reductive head-to-head condensation of two molecules of FPP to form squalene. acs.org

Squalene Epoxidase (SE): Converts squalene into 2,3-oxidosqualene. acs.org

Oxidosqualene Cyclases (OSCs): These enzymes catalyze the first committed step in triterpenoid diversification, cyclizing 2,3-oxidosqualene into various cyclic triterpene skeletons. oup.comfrontiersin.orgresearchgate.netnih.govacs.orgnih.gov For oleanane-type triterpenoids, β-amyrin synthase (β-AS) is a specific OSC responsible for producing the β-amyrin skeleton. oup.comnih.govacs.orgosaka-u.ac.jp Aster tataricus is known to produce triterpenoids, including shionone (B1680969), which is cyclized from 2,3-oxidosqualene by shionone synthase, an OSC. oup.comoup.comfrontiersin.orgosaka-u.ac.jpnih.govfu-berlin.de

Cytochrome P450 Monooxygenases (P450s): Following cyclization, the triterpene skeleton undergoes various site-specific oxidations, such as hydroxylation, carboxylation, or epoxidation, mediated by P450s. oup.comoup.comresearchgate.netnih.govacs.orgosaka-u.ac.jp These modifications are crucial for forming the diverse array of sapogenins.

Uridine Diphosphate-Dependent Glycosyltransferases (UGTs): In the final stages, UGTs catalyze the glycosylation of the sapogenins, attaching one or more sugar moieties to form the complete triterpenoid saponin (B1150181) (glycoside). oup.comoup.comresearchgate.netnih.govacs.orgosaka-u.ac.jp

While these enzyme families are generally involved in the biosynthesis of triterpenoid saponins, the precise enzymatic cascade specific to the formation of this compound in Aster tataricus, including the identification of the exact P450s and UGTs responsible for its unique modifications and glycosylation pattern, has not been explicitly detailed in the provided literature.

Table 2: Key Enzyme Families in Triterpenoid Saponin Biosynthesis

| Enzyme Family | Role in Biosynthesis | PubChem CID (General Class) |

| Squalene Synthase (SS) | Catalyzes FPP to Squalene | 108090000623 |

| Squalene Epoxidase (SE) | Converts Squalene to 2,3-Oxidosqualene | 108090000623 |

| Oxidosqualene Cyclases (OSCs), e.g., β-amyrin synthase (β-AS) | Catalyze the cyclization of 2,3-oxidosqualene to form triterpene skeletons (e.g., β-amyrin for oleanane-type) | 108090000623 |

| Cytochrome P450 Monooxygenases (P450s) | Mediate site-specific oxidations (hydroxylation, carboxylation, epoxidation) of the triterpene skeleton to form sapogenins | 108090000623 |

| Uridine Diphosphate-Dependent Glycosyltransferases (UGTs) | Catalyze the attachment of sugar moieties to sapogenins, forming glycosides | 108090000623 |

Genetic and Transcriptomic Analysis of Biosynthetic Gene Clusters

The genes encoding the enzymes involved in the biosynthesis of specialized metabolites, including triterpenoids, are often organized into biosynthetic gene clusters (BGCs) within the plant genome. nih.govfrontiersin.orgosaka-u.ac.jpnih.govnih.gov Genetic and transcriptomic analyses are crucial for identifying these gene clusters and understanding their regulation.

Studies on other plants, such as Astragalus membranaceus, have shown that key genes involved in triterpenoid biosynthesis, including OSCs, P450s, and UGTs, are often closely linked and exhibit collaborative expression. researchgate.net In Cyclocarya paliurus, combined metabolomic and transcriptomic analysis has revealed candidate genes, such as CYP71D8 and CYP716A15, co-expressed with β-amyrin synthase, which are implicated in the biosynthesis of oleanane-type triterpenoids. cobiotech.eu

While Aster tataricus has been subjected to metabolomic and transcriptomic studies, particularly concerning flavonoid biosynthesis in its roots, which identified key structural genes like 4CL, C4H, CHI, F3H, and FLS for compounds such as kaempferol (B1673270) and anthocyanins, specific gene clusters directly responsible for the biosynthesis of this compound have not been explicitly identified or detailed in the provided literature. researchgate.net Research on the endophytic fungus Cyanodermella asteris, isolated from Aster tataricus, has involved genome sequencing to mine for putative biosynthesis clusters encoding novel secondary metabolites like astins, but this pertains to fungal metabolites rather than plant-derived this compound. tu-dresden.denih.govnih.govresearchgate.net

Metabolomics and Pathway Analysis for Understanding In Planta Production

Metabolomics, the comprehensive analysis of metabolites within a biological system, is a powerful tool for profiling chemical compositions and understanding the mechanisms underlying cellular functions and responses to environmental factors. nih.govresearchgate.net When integrated with transcriptomics, metabolomics can provide insights into the molecular mechanisms and identify genes involved in the biosynthesis or degradation of specific metabolites. researchgate.netresearchgate.net

Aster tataricus is a plant of significant interest in metabolomic studies, with research exploring the distribution of its secondary metabolites. researchgate.netnih.gov These studies aim to clarify the chemical diversity and analyze metabolic changes in the plant. Metabolomics helps in assessing the phenotype of a plant by monitoring changes in chemical compositions and can be used for discovering markers and diagnostics. researchgate.net

Despite the general application of metabolomics in understanding in planta production of secondary metabolites, specific metabolomic and pathway analysis studies focused solely on elucidating the production dynamics and regulatory mechanisms of this compound in Aster tataricus are not detailed in the provided search results. Such targeted studies would be essential for a complete understanding of this compound's in planta biosynthesis and accumulation.

Chemical Synthesis and Derivatization Strategies of Shionoside C

Total Synthesis Approaches to the Core Chemical Scaffold

The total synthesis of the oleanane core, the fundamental pentacyclic structure of Shionoside C, is a complex undertaking that has been the subject of extensive research. While a specific total synthesis of the aglycone of this compound has not been detailed in the literature, the general strategies for constructing the oleanane skeleton are well-established. These approaches often involve the assembly of the five-ring system through a series of intricate cyclization reactions.

One common strategy involves a biomimetic approach, mimicking the natural biosynthetic pathway of triterpenoids. This typically starts with the cyclization of a linear polyene precursor, such as a derivative of squalene (B77637), to form the fused ring system. The stereochemical control during this cascade cyclization is a critical aspect, dictating the final configuration of the multiple chiral centers in the oleanane core.

Alternative approaches involve convergent strategies, where different fragments of the molecule are synthesized separately and then joined together. This can offer greater flexibility and control over the stereochemistry of individual rings before their assembly into the final pentacyclic structure. Key reactions in these syntheses often include Diels-Alder reactions, intramolecular aldol condensations, and radical cyclizations to form the carbocyclic framework.

Table 1: Key Synthetic Strategies for Oleanane Core Construction

| Strategy | Description | Key Reactions | Challenges |

| Biomimetic Polyene Cyclization | Mimics the natural cyclization of squalene to form the pentacyclic core in a single cascade. | Acid-catalyzed cyclization, Lewis acid-mediated cyclization. | Stereochemical control, regioselectivity of the terminating step. |

| Convergent Synthesis | Assembly of pre-synthesized ring fragments to construct the oleanane skeleton. | Diels-Alder reactions, aldol condensations, conjugate additions. | Synthesis of complex fragments, control of stereochemistry at fragment junctions. |

| Radical Cyclization | Use of radical-mediated reactions to form one or more rings of the oleanane core. | Tin-mediated radical cyclization, manganese-based radical cyclization. | Control of radical initiation and termination, stereoselectivity. |

Semi-Synthetic Modifications from Abundantly Available Precursors

The core of semi-synthetic strategies involves the chemical modification of the precursor's functional groups and the subsequent introduction of the desired sugar moieties. Key steps in a hypothetical semi-synthesis of this compound from a precursor like oleanolic acid would include:

Protection of Functional Groups: Selective protection of the carboxylic acid and hydroxyl groups on the oleanane scaffold is crucial to direct the glycosylation to the desired position.

Glycosylation: The formation of the glycosidic bond between the triterpenoid (B12794562) aglycone and the sugar is a critical step. Various glycosylation methods can be employed, including the use of glycosyl halides, trichloroacetimidates, or thioglycosides as glycosyl donors, often activated by a promoter like a Lewis acid. The stereochemical outcome of the glycosylation is a key consideration.

Deprotection: Finally, the protecting groups on the sugar moieties and the triterpenoid core are removed to yield the target natural product.

The synthesis of the specific oligosaccharide chain found in this compound would be a significant undertaking in itself, requiring a multi-step synthesis with careful control of protecting groups to achieve the correct linkages between the sugar units.

Table 2: Common Reactions in the Semi-Synthesis of Oleanane Glycosides

| Reaction Type | Reagents and Conditions | Purpose |

| Protection of Carboxylic Acid | Benzyl bromide, base | Prevents interference during subsequent reactions. |

| Protection of Hydroxyl Groups | Silyl ethers (e.g., TBDMSCl), acetates (e.g., Ac₂O, pyridine) | Directs glycosylation to specific hydroxyl groups. |

| Glycosylation | Glycosyl trichloroacetimidate, TMSOTf | Formation of the glycosidic linkage. |

| Deprotection | H₂, Pd/C (for benzyl groups); TBAF (for silyl ethers); NaOMe (for acetates) | Removal of protecting groups to yield the final product. |

Design and Synthesis of Chemically Modified Analogs for Research Purposes

The design and synthesis of chemically modified analogs of natural products like this compound are essential for structure-activity relationship (SAR) studies and the development of new therapeutic agents. By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological activity.

Strategies for the synthesis of this compound analogs can be categorized based on the part of the molecule being modified:

Modification of the Triterpenoid Core: Changes to the oleanane skeleton can include the introduction or removal of hydroxyl groups, alteration of the oxidation state of certain carbons, or the addition of new functional groups. For instance, analogs with modified A-rings or different substituents on the D and E rings could be synthesized to probe their impact on biological activity.

Modification of the Glycosidic Linkage: The nature of the glycosidic bond (α or β) can be altered, or it can be replaced with a more stable C-glycosidic linkage to enhance metabolic stability.

Modification of the Sugar Moieties: The individual sugar units of the oligosaccharide chain can be replaced with other monosaccharides, or the linkages between them can be altered. Simplified analogs containing only a single sugar unit or a truncated oligosaccharide chain can also be synthesized to understand the role of the full carbohydrate moiety in the compound's activity.

The synthesis of these analogs often employs similar methodologies to those used in semi-synthesis, starting from a common precursor and introducing the desired modifications through a series of chemical transformations. These synthetic analogs are invaluable tools for medicinal chemists to optimize the pharmacological profile of a lead compound.

Table 3: Examples of Potential Modifications for this compound Analogs

| Modification Site | Type of Modification | Potential Research Purpose |

| Oleanane Core | Introduction of fluorine atoms | Enhance metabolic stability and binding affinity. |

| Oleanane Core | Variation of functional groups at C-28 | Investigate the role of the carboxylic acid functionality. |

| Glycosidic Linkage | Synthesis of a C-glycoside analog | Improve stability against enzymatic hydrolysis. |

| Sugar Chain | Replacement of a sugar unit with a deoxy-sugar | Probe the importance of specific hydroxyl groups on the sugar for activity. |

| Sugar Chain | Simplification to a monosaccharide | Determine the minimal carbohydrate structure required for biological effect. |

Preclinical Biological Activities of Shionoside C: in Vitro and Animal Model Studies

Anti-inflammatory Efficacy in Established Animal Models

Shionoside C has demonstrated significant anti-inflammatory efficacy in established animal models. Studies utilizing mouse models of xylene-induced ear swelling have shown that compounds derived from Aster tataricus, including this compound and astersaponin A, exert notable anti-inflammatory effects researchgate.netamegroups.org. The xylene-induced ear swelling model is a common and reliable method for evaluating the anti-inflammatory potential of compounds by assessing edema formation in response to an irritant slideshare.netencyclopedia.pubmdpi.com.

While direct mechanistic data for this compound is still emerging, network pharmacology studies have suggested its involvement in inflammatory pathways. For instance, molecular docking analyses indicate that this compound can interact with targets such as MAPK1 (Mitogen-Activated Protein Kinase 1) amegroups.cn. MAPK signaling pathways are critical in mediating inflammatory responses, and inhibitors targeting components like MAPK14 have been shown to prevent downstream activation, thereby playing a significant role in the treatment of inflammatory diseases amegroups.cn. This suggests a potential molecular basis for the observed anti-inflammatory activity of this compound.

Table 1: Anti-inflammatory Efficacy of this compound in Preclinical Models

| Activity | Animal Model | Observed Effect | Reference |

| Anti-inflammatory | Mouse (xylene-induced ear swelling) | Significant reduction in inflammation | researchgate.netamegroups.org |

Antitussive Activity Evaluation in Preclinical Cough Models

The antitussive (cough-suppressing) activity of this compound has been evaluated in preclinical cough models. Research indicates that this compound, as a component derived from Aster tataricus, exhibits significant antitussive effects in mice subjected to ammonia-induced cough researchgate.netamegroups.org. The ammonia-induced cough model is a standard preclinical assay used to assess the efficacy of antitussive agents by inducing a cough reflex in rodents researchgate.netamegroups.orgresearchgate.netphcogres.com.

Table 2: Antitussive Activity of this compound in Preclinical Models

| Activity | Animal Model | Observed Effect | Reference |

| Antitussive | Mouse (ammonia-induced cough) | Significant cough suppression | researchgate.netamegroups.org |

Expectorant Activity Assessment in Experimental Secretion Models

This compound has also been assessed for its expectorant activity, which involves promoting the clearance of mucus and phlegm from the respiratory tract. In experimental secretion models, specifically mouse models of phenol (B47542) red secretion, this compound derived from Aster tataricus has demonstrated significant expectorant effects researchgate.netamegroups.org. The phenol red secretion method is a widely accepted experimental model for quantifying mucolytic and expectorant activities by measuring the amount of secreted phenol red in the trachea researchgate.netresearchgate.netamegroups.org. Expectorants function by promoting mucous secretion and alleviating clumped sputum, thereby acting as airway lubricants researchgate.net.

Table 3: Expectorant Activity of this compound in Preclinical Models

| Activity | Animal Model | Observed Effect | Reference |

| Expectorant | Mouse (phenol red secretion) | Significant increase in secretion | researchgate.netamegroups.org |

Other Investigated Bioactivities in Non-Clinical Research Settings

Beyond its direct roles in anti-inflammatory, antitussive, and expectorant activities, this compound's potential in other bioactivities is often discussed within the broader context of Aster tataricus research, given that it is a key constituent of this medicinally important plant.

Aster tataricus extracts are known to exhibit antioxidant properties, which are crucial for protecting the body against oxidative stress by scavenging free radicals and reducing reactive oxygen species researchgate.netnih.govfrontiersin.orgmdpi.commdpi.commdpi.comnih.gov. While Aster tataricus extracts have shown significant anti-oxidative activity in assays like the NBT superoxide (B77818) scavenging assay, a specific study reported this compound itself as "inactive" in this particular assay (IC50 > 120 µg/mL) koreascience.kr. However, other flavonoids isolated from Aster tataricus, such as quercetin (B1663063) and astragalin, demonstrated potent antioxidant activity in the same study koreascience.kr. This suggests that while Aster tataricus as a whole possesses antioxidant capacity, this compound's direct contribution to this specific mechanism might be limited or requires further investigation with different antioxidant assays (e.g., DPPH, ABTS) mdpi.commdpi.comnih.gov.

Aster tataricus extracts have been reported to possess antimicrobial properties, including antibacterial and antifungal activities researchgate.netnih.govsocfindoconservation.co.idfrontiersin.orgmdpi.com. The roots of the plant, from which this compound is isolated, are described as having both antibacterial and antifungal effects socfindoconservation.co.id. Similar to antitumor research, specific studies focusing solely on the antimicrobial activity of this compound are not prominently featured in the provided search results. Its potential antimicrobial contribution is inferred from its presence within Aster tataricus, a plant recognized for these activities.

Molecular and Cellular Mechanisms of Action of Shionoside C in Biological Systems

Identification and Characterization of Molecular Targets

The identification of molecular targets is crucial for understanding the therapeutic potential of any bioactive compound. For Shionoside C, computational analyses have pointed towards specific protein kinases as potential direct interactors.

Molecular docking studies have been instrumental in predicting the binding affinity and interaction patterns of this compound with various biological targets. In a network pharmacology study investigating ErtongKe granules, of which this compound is a component, this compound demonstrated favorable docking scores with several core targets. Notably, it showed a molecular docking score of -8.3 with both AKT1 (Protein Kinase B alpha) and MAPK1 (Mitogen-Activated Protein Kinase 1). amegroups.orgamegroups.cn These scores suggest a strong predicted binding interaction, indicating that this compound may directly engage with these kinases.

The predicted binding interactions are summarized in the table below:

| Target Protein | PDB ID (if available) | Molecular Docking Score (kcal/mol) | PubChem CID (for this compound) |

| AKT1 | 6M89 | -8.3 | 192569 |

| MAPK1 | 5OMH | -8.3 | 192569 |

While molecular docking predicts the potential for binding, direct experimental evidence for enzyme inhibition or activation profiling by this compound is not extensively detailed in the provided search results. However, the strong docking scores with kinases like AKT1 and MAPK1, which are enzymes, suggest that this compound could potentially modulate their enzymatic activity. amegroups.orgamegroups.cn Kinase inhibitors are a significant class of therapeutic agents, and compounds that bind to kinase active sites can either inhibit or activate their function. nih.govmdpi.comnih.gov Further experimental validation, such as in vitro enzyme assays, would be necessary to confirm whether this compound acts as an inhibitor or activator of AKT1 and MAPK1.

The predicted interaction of this compound with MAPK1 is particularly significant given MAPK1's central role in various protein-protein interaction networks. MAPK1, also known as ERK2, is a key component of the MAPK/ERK signaling cascade, which involves a series of sequential phosphorylation events between MAP3Ks, MAP2Ks (MEKs), and MAPKs. mdpi.com These kinases interact with their upstream activators and downstream substrates through specific docking motifs. frontiersin.org MAPK1 is involved in diverse cellular processes, including cell proliferation, differentiation, survival, and gene expression, and its dysregulation is implicated in numerous diseases, including cancer. plos.orgnih.gov By potentially binding to MAPK1, this compound might interfere with or modulate its interactions with other proteins in these cascades, thereby influencing downstream cellular responses. This suggests that this compound could act as a modulator of protein-protein interactions within the MAPK pathway, although the precise nature of this modulation requires further investigation.

Modulation of Intracellular Signaling Pathways

Beyond direct molecular targets, this compound has been implicated in the modulation of broader intracellular signaling pathways, specifically the cAMP and PI3K-Akt cascades.

Network pharmacology analysis of ErtongKe granules, which includes this compound as an active component, revealed that the therapeutic mechanisms are significantly associated with the modulation of key signaling pathways, including the cAMP signaling pathway and the PI3K-Akt signaling pathway. amegroups.orgamegroups.cn

cAMP Signaling Pathway: Cyclic adenosine (B11128) monophosphate (cAMP) is a crucial second messenger involved in numerous cellular functions, including metabolic regulation, gene expression, and cell proliferation. nih.govnumberanalytics.com It is typically produced by adenylate cyclase in response to G-protein coupled receptor (GPCR) activation and primarily acts by activating protein kinase A (PKA). numberanalytics.comnih.gov The association of this compound-containing formulations with this pathway suggests that this compound may influence cAMP levels or the activity of downstream effectors like PKA, thereby impacting a wide range of cellular responses. amegroups.orgamegroups.cn

PI3K-Akt Signaling Pathway: The PI3K-Akt signaling pathway is a fundamental cascade that regulates diverse cellular functions such as cell growth, proliferation, survival, metabolism, and protein synthesis. cellsignal.comgenome.jpmedsci.org It is activated by various cellular stimuli, including growth factors, leading to the production of phosphatidylinositol-3,4,5-triphosphate (PIP3) by PI3K, which in turn activates Akt. cellsignal.comgenome.jp The molecular docking of this compound with AKT1, a central component of this pathway, strongly supports its potential to modulate this cascade. amegroups.orgamegroups.cn Dysregulation of the PI3K-Akt pathway is frequently observed in various diseases, including cancer, making its modulation a significant area of pharmacological interest. cellsignal.commedsci.orgnih.gov

The modulation of intracellular signaling pathways like cAMP and PI3K-Akt by compounds such as this compound inherently implies an impact on gene expression and protein regulation networks. Both the cAMP and PI3K-Akt pathways are known to influence gene transcription and protein synthesis. nih.govnumberanalytics.comcellsignal.commedsci.org For instance, the cAMP pathway can affect gene expression by phosphorylating transcription factors like CREB (cAMP response element-binding protein). nih.govnumberanalytics.com Similarly, activated Akt can control cellular processes by phosphorylating substrates involved in protein synthesis and cell cycle regulation, and the PI3K/Akt pathway plays an important role in gene expression. cellsignal.commedsci.org While direct experimental data specifically detailing this compound's precise impact on the expression levels of particular genes or the regulation of specific protein networks are not provided in the search results, its predicted interactions with key kinases and its association with these major signaling pathways suggest a downstream influence on the broader cellular machinery governing gene and protein regulation. Further studies are needed to delineate the specific genes and proteins whose expression or activity are directly modulated by this compound.

Structure Activity Relationship Sar Studies of Shionoside C and Its Derivatives

Identification of Pharmacophoric Features Critical for Observed Biological Activities

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Advanced Analytical Methodologies for Detection and Quantification of Shionoside C in Research Matrices

Chromatographic Techniques Coupled with High-Sensitivity Detectors

Chromatographic techniques, particularly when coupled with highly sensitive detectors, are indispensable for the separation, identification, and quantification of Shionoside C. These methods leverage the differential partitioning of compounds between a stationary phase and a mobile phase, followed by detection.

Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) Platforms

Ultra-Performance Liquid Chromatography (UPLC) stands out as a modern analytical technique offering significant advancements over traditional HPLC, including reduced analysis time, lower solvent consumption, and enhanced sensitivity and resolution wikipedia.org. UPLC achieves superior separation efficiency by employing shorter columns packed with smaller particles (≤ 2 µm) and operating at higher pressures wikipedia.org. This platform is particularly valuable for the rapid and efficient analysis of complex components, such as those found in traditional Chinese medicines, where this compound and related compounds might be present. Its ability to provide excellent resolution and sensitivity allows for the detection of trace levels of compounds, including impurities wikipedia.org.

Gas Chromatography (GC), another powerful analytical technique, is widely used for separating and identifying volatile and semi-volatile compounds in mixtures. GC systems typically utilize various detectors, such as Flame Ionization Detectors (FID) or Thermal Conductivity Detectors (TCD), to identify and quantify compounds as they elute from the column. While GC-MS has been used for the analysis of chemical constituents in oils nih.gov, specific applications of GC for this compound are not extensively detailed in current literature, suggesting UPLC-based methods are more commonly reported for this compound. However, the general principles of GC, including its compatibility with various detectors and its utility for volatile compound analysis, highlight its potential for specific research matrices where this compound or its volatile derivatives might be relevant.

Tandem Mass Spectrometry (LC-MS/MS, GC-MS/MS) for Trace Analysis

Tandem Mass Spectrometry (MS/MS), when coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS/MS), provides a highly sensitive and selective approach for trace analysis of chemical compounds. LC-MS/MS is particularly effective for complex biological samples, as it minimizes background noise and improves the quantification accuracy of low-abundance components. This technique involves two stages of mass spectrometry, allowing for the analysis of both parent ions and their fragment ions, which provides detailed information about the chemical composition and structure of a sample. Multiple Reaction Monitoring (MRM) is a commonly employed technique in LC-MS/MS for quantitative analysis, offering high accuracy and resistance to interference. For example, LC-MS/MS methods have been developed and validated for the quantification of C-peptide in human serum, demonstrating linearity and high precision, which underscores the suitability of this approach for sensitive quantification in research assays. The enhanced sensitivity and selectivity of LC-MS/MS make it a preferred tool for identifying and quantifying compounds like this compound in intricate matrices, especially when present at low concentrations.

High-Resolution Mass Spectrometry (e.g., Q-TOF-MSE) for Comprehensive Profiling

High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MSE), is a powerful analytical technique for determining the exact molecular masses and elemental composition of compounds with high precision. UPLC-Q-TOF-MSE has been specifically utilized for the rapid qualitative analysis and comprehensive profiling of chemical compositions in natural products, including the identification of Shionoside A (a related compound) and other constituents. This technology offers excellent sensitivity and resolution, enabling the simultaneous collection of data for both precursor and product ions through alternating low-energy and high-energy collision scans (MS^E mode). This "all-the-data-all-the-time" approach provides rich spectral information and fragmentation patterns, which are invaluable for structural elucidation and comprehensive screening workflows. The high accuracy of HRMS is crucial for identifying unknown compounds and confirming targeted species in complex samples, making it an ideal tool for detailed chemical profiling of this compound and its metabolites in various research matrices.

Method Validation Parameters: Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination in Research Assays

Method validation is a critical process in analytical chemistry to ensure that a specific method consistently yields results that accurately reflect the quality characteristics of the tested product. Key parameters determined during method validation include the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

The Limit of Detection (LOD) represents the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, under the defined test conditions. It is the lowest analyte concentration likely to be reliably distinguished from the blank.

The Limit of Quantification (LOQ) is defined as the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated test conditions. The LOQ may be equivalent to the LOD or at a significantly higher concentration.

These parameters are typically determined using the calibration curve procedure, where a series of standard solutions of known concentrations are analyzed. The LOD is commonly calculated using the formula: LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve). Similarly, the LOQ is calculated as: LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve). The standard deviation of the response can be estimated from the standard deviation of either the y-intercepts or the y-residuals of the regression line. It is essential that linearity exists in the area of the presumed LOD for this approach to be valid. Method validation, including LOD and LOQ determination, should adhere to established guidelines, such as those provided by the International Conference on Harmonization (ICH).

Immunological Assays (e.g., Enzyme-Linked Immunosorbent Assay, ELISA) for High-Throughput Screening

Immunological assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are a class of biochemical techniques used for the detection or quantification of specific molecules based on antigen-antibody interactions. ELISA is widely recognized for its high sensitivity, specificity, versatility, and ease of implementation, making it a popular choice in research laboratories.

The principle of ELISA involves the use of enzymes that, upon reaction with a specific substrate, catalyze a colorimetric change, indicating the presence and quantity of the target antigen or antibody. Various formats of ELISA exist, including sandwich ELISA, which utilizes two antibodies to detect the analyte, offering high specificity and low background. ELISA kits are commercially available for measuring a wide range of human and other biological substances in matrices such as serum, plasma, and cell culture supernatants, with reported high specificity and sensitivity.

For compounds like this compound, particularly if it or its metabolites elicit an immune response or if antibodies can be generated against them, ELISA could be a valuable tool for high-throughput screening in research. While direct applications of ELISA for this compound were not found in the provided literature, the general utility of ELISA for quantifying specific molecules in complex biological samples suggests its potential for screening large numbers of samples or for detecting the compound in matrices where its immunological properties are relevant. This could be particularly useful in studies investigating the biological activities of this compound, such as its reported anti-inflammatory effects, where high-throughput methods are advantageous.

Computational Chemistry and Molecular Modeling Applications in Shionoside C Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking simulations are widely used to predict the binding affinity and orientation of a small molecule (ligand), such as Shionoside C, with a macromolecular target, typically a protein. This computational technique helps in identifying potential biological targets and understanding the molecular basis of their interaction.

Research has explored this compound's interactions with various protein targets. In a study investigating the mechanism of ErtongKe granules in treating cough, this compound was identified as a potentially active ingredient. Molecular docking results indicated that this compound exhibited binding activity with MAPK14 (Mitogen-Activated Protein Kinase 14) , showing a docking score of -5.3 kcal/mol. It was also noted in relation to PIK3CA (Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha) . amegroups.org

Furthermore, this compound has been evaluated as a potential inhibitor for BACE1 (β-site APP cleaving enzyme 1) , a key target in Alzheimer's disease research. Docking studies assessed its binding based on scores like -PLP1, -PLP2, and -PMF, where this compound demonstrated scores of 71.67, 69.36, and 193.84, respectively, indicating its potential as a BACE1 inhibitor candidate. nih.gov Another study identified this compound as a core component in the Qishan formula, which was investigated for its mechanism of action against lung adenocarcinoma using network pharmacology and molecular docking techniques. researchgate.net

The docking scores provide a quantitative measure of the predicted binding strength, where more negative scores typically indicate stronger binding. These simulations help prioritize compounds for further experimental validation.

Table 1: Molecular Docking Results for this compound

| Target Protein | PDB ID (if available) | Docking Score (kcal/mol) / Other Scores | Reference |

| MAPK14 | 5OMG | -5.3 kcal/mol | amegroups.org |

| PIK3CA | 6AUD | Not specified, mentioned as related | amegroups.org |

| BACE1 | 1M7 (control) | -PLP1: 71.67, -PLP2: 69.36, -PMF: 193.84 | nih.gov |

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

In the context of this compound, MD simulations have been employed in studies such as the investigation of BACE1 inhibitors for Alzheimer's disease. These simulations were utilized to construct dynamic structures of BACE1 with docked ligands, including this compound, and to observe conformational changes over the simulation times. This helps in understanding how the ligand influences the protein's structure and how stable the binding interaction is over time. nih.gov While specific detailed findings for this compound's MD simulations were not extensively elaborated in the available literature snippets, the general application of MD in such studies is to validate and refine the static docking predictions by providing a more realistic representation of the binding event and assessing the stability of the formed complex.

In Silico Screening for Identification of Potential Biological Activities and Targets

In silico screening, also known as virtual screening, is a computational technique used to rapidly search large databases of chemical compounds to identify those that are most likely to possess a desired biological activity or bind to a specific target. This approach significantly reduces the time and cost associated with traditional experimental screening methods. qima-lifesciences.comnih.govresearchgate.netmdpi.com

This compound has been identified through in silico screening approaches in several studies. For instance, in the research on ErtongKe granules, this compound was one of the components screened using network pharmacology and molecular docking, suggesting its potential contribution to the granules' therapeutic effects. amegroups.org Similarly, in a study aimed at determining the mechanism of action of the Qishan formula against lung adenocarcinoma, this compound was identified as one of the core components through an integrated approach involving network pharmacology, molecular docking, and proteomics. researchgate.net These examples highlight the utility of in silico screening in pinpointing compounds like this compound from complex mixtures or large libraries for further investigation of their biological roles.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, rooted in quantum mechanics, are employed to determine the electronic structure, properties, and reactivity of molecules. These calculations can predict various molecular characteristics, including molecular geometry, vibrational frequencies, electronic transitions, and reaction pathways. nd.eduuni-frankfurt.dewashington.edursc.orgpennylane.ainih.govmdpi.comucm.es

For a complex natural product like this compound, quantum chemical methods (e.g., Density Functional Theory, ab initio methods) can provide fundamental insights into its intrinsic properties. While specific published studies detailing quantum chemical calculations solely focused on this compound's electronic properties or reactivity were not identified in the provided search results, these methods are generally crucial for:

Predicting Spectroscopic Properties : Calculating NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra to aid in structural elucidation and confirmation. mdpi.comucm.es

Understanding Reactivity : Identifying electrophilic and nucleophilic sites, predicting reaction mechanisms, and calculating activation energies for potential chemical transformations. nih.gov

Analyzing Electronic Structure : Characterizing molecular orbitals, charge distribution, and dipole moments, which are fundamental to understanding how this compound interacts with its environment or biological targets. nd.eduuni-frankfurt.dewashington.edu

The application of quantum chemical calculations to this compound would enhance the understanding of its fundamental chemical behavior, complementing the insights gained from molecular docking and dynamics simulations.

Emerging Research Applications and Future Directions for Shionoside C Research

Translational Research Opportunities in Preclinical Drug Discovery and Development

Preclinical drug discovery and development involve a series of rigorous laboratory tests, both in vitro and in vivo, to assess the efficacy and safety profile of novel therapeutic compounds before human clinical trials. researchgate.nettexilajournal.com Shionoside C has demonstrated significant potential in this arena, particularly in areas related to respiratory and neurological health.

Detailed research findings indicate that this compound exhibits notable expectorant, antitussive, and anti-inflammatory effects. Studies in mouse models have shown that compounds like this compound, isolated from Aster tataricus, can significantly reduce phenol (B47542) red secretion, ammonia-induced cough, and xylene-induced ear swelling, highlighting its potential as a therapeutic agent for respiratory conditions. researchgate.netresearchgate.net

Beyond its traditional uses, this compound has also been explored for its potential in addressing neurodegenerative diseases. Through in silico docking studies utilizing a comprehensive Traditional Chinese Medicine (TCM) database, this compound was identified as a potential inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). nih.govcore.ac.uk BACE1 is a critical enzyme in the pathology of Alzheimer's disease (AD), as it initiates the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) peptides, which are implicated in AD progression. nih.govcore.ac.uk This finding suggests a translational research opportunity for this compound in the development of new treatments for AD, leveraging computational drug design approaches. nih.gov

The preclinical development process aims to identify lead candidates, optimize formulations, determine appropriate routes and durations of exposure, and support subsequent clinical trial design. researchgate.nettexilajournal.com The demonstrated biological activities of this compound position it as a candidate for further preclinical investigation to validate its therapeutic potential in relevant disease models.

Integration with Omics Technologies (e.g., Proteomics, Genomics, Transcriptomics) for Systems-Level Understanding

The integration of 'omics' technologies, such as genomics, transcriptomics, and proteomics, offers a powerful approach to gain a comprehensive, systems-level understanding of the molecular mechanisms underlying biological processes and disease states. frontlinegenomics.comhumanspecificresearch.orgwikipedia.org These technologies enable the large-scale analysis of biological molecules, providing insights into their structure, function, and dynamics. humanspecificresearch.org

While specific studies detailing the application of 'omics' technologies directly to this compound are not extensively reported, their integration represents a crucial future direction for research into this complex natural product. By employing these advanced techniques, researchers can:

Genomics: Investigate potential genetic factors in the producing organisms that influence this compound biosynthesis, or explore genetic variations in target organisms that may affect its therapeutic response.

Transcriptomics: Analyze changes in gene expression profiles in cells or tissues treated with this compound. This could reveal the specific genes and pathways modulated by the compound, providing insights into its mechanisms of action (e.g., how it exerts its anti-inflammatory or antitussive effects). RNA sequencing (RNA-seq) is a key method for analyzing transcriptomes and can provide sensitive and accurate measurements of gene expression changes. frontlinegenomics.com

Proteomics: Study the large-scale changes in protein abundance, modifications, and interactions in response to this compound. This can help identify the direct protein targets of this compound and the downstream signaling pathways affected, offering a more complete picture of its pharmacological effects.

Metabolomics: Analyze the complete set of metabolites within biological samples following this compound administration. This could uncover how this compound influences cellular metabolism and identify biomarkers of its activity or efficacy.

The application of multi-omics approaches, combining data from several 'omics' disciplines, can provide a more accurate, holistic, and representative understanding of complex molecular mechanisms. frontlinegenomics.comhumanspecificresearch.org This integrated approach can accelerate the discovery and optimization of bioactive compounds like this compound by identifying new drug targets and mechanisms, predicting potential effects, and aiding in the development of novel therapeutics. humanspecificresearch.orgmdpi.com

Challenges and Opportunities in the Academic Investigation of Complex Natural Products like this compound

The academic investigation of complex natural products such as this compound presents both significant challenges and unique opportunities. Historically, natural products have been a rich source of new drugs, but research in this area has seen fluctuations due to various complexities. nih.gov

Challenges:

Sourcing and Sustainability: Many bioactive natural compounds originate from rare or slow-growing organisms, posing challenges for sustainable sourcing and biodiversity preservation. mdpi.com

Structural Complexity and Synthesis: The intricate structural complexity of natural products like this compound often complicates large-scale synthesis and production, which is crucial for preclinical and clinical development. mdpi.comfrontiersin.org

Isolation and Purification: Obtaining sufficient quantities of purified compounds from complex natural extracts can be labor-intensive and yield very low amounts, as exemplified by the purification of similar compounds from Aster tataricus. researchgate.net

Mechanism Elucidation: Understanding the precise molecular mechanisms of action for complex natural products can be challenging due to their often pleiotropic effects and potential interactions with multiple biological targets.

Bioavailability and Pharmacokinetics: Determining the bioavailability, metabolism, and pharmacokinetic profile of natural products can be difficult, impacting their progression as drug candidates.

Lack of Standardization: There can be a lack of standardization in research methodologies and data, which can compromise the reproducibility of analyses, particularly in 'omics' studies. frontlinegenomics.com

Opportunities:

Untapped Biodiversity: Nature remains an immense and largely untapped resource for novel chemical entities with diverse biological activities. mdpi.comnih.gov

Advanced Technologies: Recent advancements in technologies offer significant opportunities:

Artificial Intelligence (AI) and Machine Learning (ML): These technologies can accelerate the discovery and optimization of bioactive compounds by predicting properties, optimizing multi-parameter drug design, and analyzing vast datasets. mdpi.comfrontiersin.org

Omics-based Approaches: As discussed, integrating genomics, transcriptomics, proteomics, and metabolomics can provide a deeper, systems-level understanding of natural product action and identify novel biomarkers or drug targets. humanspecificresearch.orgmdpi.com

Synthetic Biology and Metabolic Engineering: These fields offer sustainable alternatives for producing natural products, reducing reliance on wild harvesting and enabling scalability. They allow for the manipulation of biosynthetic pathways to improve yield or generate structural diversity. mdpi.comnih.govnih.govnih.gov

Genome Mining and Bioinformatics: Advances in DNA sequencing and bioinformatics facilitate the identification and activation of biosynthetic gene clusters, leading to the discovery of new natural products or improved production from existing ones. nih.govnih.gov

"Smart Screening" Methods: Coupled with robotic separation and structural analysis, these methods can streamline the identification of active compounds from complex mixtures. nih.gov